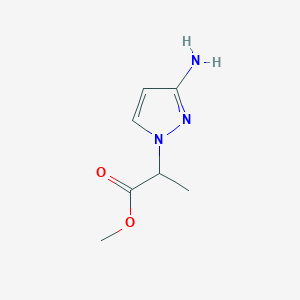

methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate typically involves the reaction of 3-amino-1H-pyrazole with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the amino group to the acrylate. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can also participate in π-π stacking interactions, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate

- Methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate

- Methyl 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoate

Uniqueness

Methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate is unique due to the position of the amino group on the pyrazole ring, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to other similar compounds .

Biological Activity

Methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate is a compound characterized by its pyrazole ring, which is known for various biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating a variety of diseases, including infections and cancer. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 187.23 g/mol |

| LogP | 0.9 |

| Solubility (pH = 7.4) | Moderate |

| TPSA (Topological Polar Surface Area) | 68 Ų |

The compound features a pyrazole moiety that contributes to its biological activity through interactions with various biological macromolecules.

Antimicrobial Properties

Research indicates that compounds with a pyrazole structure, including this compound, exhibit significant antimicrobial activity. A study highlighted that similar amino-pyrazole derivatives demonstrated potent antibacterial effects against strains such as Staphylococcus aureus, including both methicillin-sensitive and resistant forms . The mechanism involves the formation of hydrogen bonds with bacterial enzymes, disrupting their function and leading to cell death.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including liver and cervical cancer cells. For instance, derivatives of pyrazole were noted to induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells . The anticancer mechanism is believed to involve the modulation of signaling pathways associated with cell growth and survival.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The amino group enhances the ability of the compound to form hydrogen bonds with target proteins, influencing their activity.

- π-π Interactions : The aromatic nature of the pyrazole ring allows for π-stacking interactions with nucleic acids and proteins, potentially altering their conformation and function.

- Enzyme Modulation : The compound has been shown to interact with various kinases and enzymes involved in critical cellular pathways, suggesting its potential as a therapeutic agent in inflammatory diseases and cancers .

Study on Antibacterial Activity

In a study conducted by Delpe-Acharige et al., a series of pyrazole derivatives were evaluated for their antibacterial properties against Staphylococcus aureus. The results indicated that certain derivatives exhibited sub-micromolar activity, showcasing the potential of this compound as an effective antimicrobial agent .

Research on Anticancer Effects

Another significant study focused on the antiproliferative effects of pyrazole derivatives on tumor cell lines. Methyl 3-amino-5-[2-nitrophenyl]amino-pyrazole derivatives were tested against HepG2 (liver cancer) and HeLa (cervical cancer) cells. The results showed substantial inhibition rates, indicating that modifications in the pyrazole structure could enhance anticancer activity while maintaining selectivity for cancerous over normal cells .

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

methyl 2-(3-aminopyrazol-1-yl)propanoate |

InChI |

InChI=1S/C7H11N3O2/c1-5(7(11)12-2)10-4-3-6(8)9-10/h3-5H,1-2H3,(H2,8,9) |

InChI Key |

FNJZBNBQRISJPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)N1C=CC(=N1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.